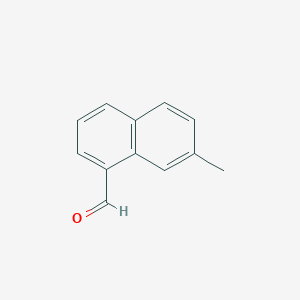

7-Methylnaphthalene-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

63409-06-3 |

|---|---|

Molecular Formula |

C12H10O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

7-methylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-8H,1H3 |

InChI Key |

KPTJFNWVWKKZHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C=O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methylnaphthalene 1 Carbaldehyde and Analogous Naphthalene Carbaldehydes

Strategic Approaches for Introducing Formyl Groups onto Naphthalene (B1677914) Skeletons

The direct introduction of a formyl group onto a naphthalene ring is a primary strategy for the synthesis of naphthalene carbaldehydes. Various methods have been developed, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Direct Formylation Techniques: Variants and Optimization

Direct formylation reactions provide a straightforward route to naphthalene carbaldehydes. Key methods include the Vilsmeier-Haack, Gattermann-Koch, Duff, and Reimer-Tiemann reactions. wikipedia.orgwikipedia.orgwikipedia.orgchem-station.com

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including naphthalenes. It typically employs a phosphoryl chloride/dimethylformamide (DMF) or oxalyl chloride/DMF reagent system. The regioselectivity is influenced by the electronic and steric nature of the substituents on the naphthalene ring.

The Gattermann-Koch reaction and its modifications offer another avenue for direct formylation. wikipedia.orgslideshare.netvedantu.com The classical Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgvedantu.com A variation, the Gattermann reaction, utilizes hydrogen cyanide and a Lewis acid. lscollege.ac.in To avoid the use of highly toxic HCN, the Adams modification generates HCN in situ from zinc cyanide and hydrochloric acid. thermofisher.com This method is effective for formylating phenols, phenolic ethers, and some heteroaromatic compounds. thermofisher.com

The Duff reaction utilizes hexamethylenetetramine as the formylating agent, typically in the presence of an acid like acetic acid or glyceroboric acid. wikipedia.orgchem-station.comecu.edu While generally known for low yields (15-20%), modifications using trifluoroacetic acid have been shown to improve the formylation of aromatic compounds. google.com The reaction preferentially leads to ortho-formylation of phenols. wikipedia.orgecu.edu

The Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, can also be applied to naphthols to produce hydroxy-naphthaldehydes. wikipedia.orgmychemblog.comjk-sci.com The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate and typically favors ortho-formylation. wikipedia.orgmychemblog.com

| Direct Formylation Reaction | Reagents | Typical Substrates | Key Features |

| Vilsmeier-Haack | POCl₃/DMF or (COCl)₂/DMF | Electron-rich naphthalenes | Versatile, regioselectivity influenced by substituents. |

| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene (B151609), alkylbenzenes, polycyclic aromatics. vedantu.com | Not suitable for phenols or phenol ethers. wikipedia.orgvedantu.com |

| Gattermann (Adams Mod.) | Zn(CN)₂, HCl | Phenols, phenolic ethers. thermofisher.com | Avoids handling of gaseous HCN. thermofisher.com |

| Duff Reaction | Hexamethylenetetramine, acid | Phenols, anilines. chem-station.com | Often low yields, ortho-selective for phenols. wikipedia.orggoogle.com |

| Reimer-Tiemann | CHCl₃, base | Naphthols, phenols. wikipedia.orgmychemblog.com | Ortho-selective, proceeds via dichlorocarbene. wikipedia.orgmychemblog.com |

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of naphthalene carbaldehydes, offering high efficiency and functional group tolerance. nih.govsoton.ac.uk These methods often involve the carbonylation of naphthyl halides or triflates, or cross-coupling reactions.

Palladium-catalyzed carbonylation introduces a carbonyl group by reacting a suitable naphthalene precursor, such as a halide or triflate, with carbon monoxide. These reactions provide a direct route to the carbaldehyde functionality.

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to construct the naphthalene skeleton first, followed by a separate formylation step. soton.ac.uk Alternatively, a formyl group can be introduced through a cross-coupling reaction using a formyl-containing coupling partner. Recent advancements have demonstrated the direct construction of highly substituted naphthalenes from amides and alkynes using palladium catalysis. nih.gov

Functionalization and Derivatization from Precursor Naphthalene Compounds

An alternative to direct formylation is the modification of pre-existing functional groups on the naphthalene ring. This approach allows for the synthesis of specific isomers that may be difficult to obtain through direct methods.

Oxidation Chemistry in the Synthesis of Naphthalene Carbaldehydes

The oxidation of methyl or hydroxymethyl groups on the naphthalene ring is a common and effective strategy for the synthesis of naphthalene carbaldehydes. nih.govnih.govasm.org

The selective oxidation of a methyl group on a methylnaphthalene, such as 7-methylnaphthalene, can yield the corresponding carbaldehyde. Various oxidizing agents can be employed, and the reaction conditions can be tuned to favor the formation of the aldehyde over the carboxylic acid. For instance, naphthalene dioxygenase, an enzyme found in certain bacteria, can catalyze the benzylic monooxygenation of methyl-substituted naphthalenes to form the corresponding alcohols, which can then be further oxidized to the aldehyde. nih.govasm.org In some biological systems, the metabolism of methylnaphthalenes can proceed through initial hydroxylation of the methyl group followed by oxidation to a carboxyl group. nih.gov

Similarly, the oxidation of a hydroxymethylnaphthalene precursor provides a direct route to the carbaldehyde. This two-step approach, involving the introduction of a hydroxymethyl group followed by oxidation, offers a high degree of regiocontrol.

| Precursor | Reaction Type | Key Features |

| Methylnaphthalene | Selective Oxidation | Can be achieved using chemical or biological methods. nih.govnih.gov |

| Hydroxymethylnaphthalene | Oxidation | Offers good regiocontrol. |

Chiral Synthesis and Asymmetric Transformations involving Naphthalene Carbaldehydes

The synthesis of chiral naphthalene derivatives is of significant interest, particularly for applications in catalysis and materials science. nih.govacs.org Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds.

Asymmetric transformations involving naphthalene carbaldehydes can be used to generate chiral products. For instance, the asymmetric addition of nucleophiles to the aldehyde group can lead to the formation of chiral secondary alcohols. Furthermore, palladium-catalyzed asymmetric dearomatization of naphthalene derivatives has been developed to create all-carbon quaternary stereocenters. nih.gov The enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes has also been achieved through the addition of boronates to isochromene acetals. acs.org

Annulation and Cyclization Reactions to Construct Naphthalene Rings with Carbaldehyde Functionality

Building the naphthalene ring system with the carbaldehyde group already incorporated or introduced during the ring-forming process is a powerful synthetic strategy. thieme-connect.comacs.orgnih.gov

Annulation reactions , which involve the formation of a new ring onto an existing one, are widely used for constructing naphthalene skeletons. acs.org Palladium-catalyzed carboannulation of internal alkynes is a method that forms two new carbon-carbon bonds in a single step, leading to highly substituted naphthalenes. acs.org Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes also provides access to substituted naphthalenes. acs.org

Cyclization reactions offer another versatile approach. nih.gov For example, the electrophilic cyclization of arene-containing propargylic alcohols can produce substituted naphthalenes under mild conditions. nih.gov Ring-closing metathesis (RCM) is a powerful technique for synthesizing various unsaturated rings, including those that can serve as precursors to naphthalene systems. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov A novel approach involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide, which undergoes ring-opening, 6π-electrocyclization, and elimination to yield substituted naphthalenes. nih.gov Additionally, a domino reaction of 2-(2-oxoethyl)benzaldehydes and nitroalkenes can produce 3-nitronaphthalene-1-carbaldehydes. thieme-connect.com

| Reaction Type | Description | Example |

| Annulation | Formation of a new ring onto an existing one. acs.org | Palladium-catalyzed carboannulation of internal alkynes. acs.org |

| Cyclization | Formation of a ring from a linear precursor. nih.gov | Electrophilic cyclization of arene-containing propargylic alcohols. nih.gov |

| Ring-Closing Metathesis | Intramolecular metathesis of two terminal alkenes. wikipedia.org | Synthesis of cyclic precursors for naphthalenes. rsc.orgorganic-chemistry.orgnih.gov |

| N-to-C Transmutation | Skeletal editing of isoquinolines to naphthalenes. nih.gov | Reaction of isoquinolines with a phosphonium ylide. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The development of synthetic methodologies for valuable chemical compounds like 7-Methylnaphthalene-1-carbaldehyde is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Sustainable synthesis aims to maximize efficiency while minimizing environmental impact by utilizing renewable feedstocks, reducing energy consumption, and employing catalytic methods over stoichiometric ones. This section explores advanced, greener synthetic strategies applicable to the production of aromatic aldehydes, including naphthalene-based structures.

Chemo-Enzymatic Cascade Reactions for Aromatic Aldehydes

Chemo-enzymatic cascade reactions represent a powerful strategy in green chemistry, merging the advantages of chemical and biological catalysis in a single pot or sequential steps. mdpi.comrsc.org This approach harnesses the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes for specific transformations under mild conditions, such as ambient temperature and pressure and neutral pH, while leveraging the efficiency of chemical catalysts for other requisite steps that may be challenging for biocatalysts. mdpi.comresearchgate.net Cascade reactions, defined as sequences of at least two consecutive transformations where the product of the first step becomes the substrate for the next, enhance process efficiency by reducing the need for intermediate purification, minimizing solvent use, and saving time. mdpi.com

Recent research has demonstrated the successful application of this methodology for the synthesis of valuable fragrance and flavor aldehydes, many of which are aromatic in nature. rsc.org One notable strategy begins with renewable phenylpropenes, such as eugenol (B1671780) or estragole. rsc.org This process involves a palladium-catalyzed isomerization of the allylic double bond, followed by an enzyme-mediated alkene cleavage using an aromatic dioxygenase (ADO) to yield the desired aldehyde. rsc.org

An alternative chemo-enzymatic route involves an initial oxidation of the double bond to a ketone via a copper-free Wacker oxidation protocol. This is followed by a sequence of enzymatic reactions: a Baeyer–Villiger oxidation catalyzed by phenylacetone (B166967) monooxygenase, esterase-mediated hydrolysis, and finally, oxidation of the primary alcohol to the target aldehyde using an alcohol dehydrogenase. rsc.org This multi-step cascade, conducted in a one-pot setup, has successfully produced seven different aldehydes from eight phenylpropene derivatives with yields reaching up to 55% over four steps. rsc.org

A further advancement combines a biocompatible oxidative Heck coupling reaction in water with a subsequent enzymatic reduction. mdpi.comtuwien.ac.at In this system, α- or β-substituted cinnamic acid derivatives are generated and then directly fed into a biocatalytic system. mdpi.com This biocatalytic step is an enzymatic cascade in itself, often using whole cells engineered to express a Carboxylic Acid Reductase (CAR) and an Ene Reductase (ERED). mdpi.comresearchgate.net The CAR, which is dependent on ATP and NADPH, selectively reduces the carboxylic acid to an aldehyde, a transformation that is chemically challenging to perform without over-reduction to the alcohol. mdpi.com The ERED then selectively reduces a C-C double bond if present. mdpi.comtuwien.ac.at

Specifically for naphthalene derivatives, a biocatalytic cascade has been developed for the C-H functionalization of aromatic compounds like naphthalene. springernature.com This process utilizes a fungal ferulic acid decarboxylase (Fdc1), which surprisingly can also act as a carboxylase, to achieve CO2 fixation on the aromatic ring. springernature.com By coupling this enzyme with a carboxylic acid reductase (CAR), the reaction equilibrium is shifted towards carboxylation, leading to the formation of a naphthalene carboxylic acid which is then reduced to the corresponding naphthalene carbaldehyde. springernature.com This method provides a direct route to functionalize the naphthalene skeleton under ambient conditions. springernature.com

Table 1: Overview of Chemo-Enzymatic Cascade Strategies for Aromatic Aldehyde Synthesis This table summarizes various chemo-enzymatic approaches applicable for the synthesis of aromatic and naphthalene aldehydes.

| Strategy | Chemical Step | Enzymatic Step(s) | Key Enzymes | Starting Materials | Target Products | Reference |

| Isomerization-Cleavage | Pd-catalyzed isomerization | Alkene cleavage | Aromatic Dioxygenase (ADO) | Phenylpropenes (e.g., Eugenol) | Aromatic Aldehydes | rsc.org |

| Wacker-Baeyer-Villiger | Copper-free Wacker oxidation | Baeyer-Villiger oxidation, Hydrolysis, Alcohol oxidation | Phenylacetone Monooxygenase, Esterase, Alcohol Dehydrogenase | Phenylpropenes | Aromatic Aldehydes | rsc.org |

| Heck-Reduction | Oxidative Heck coupling | Carboxylic acid reduction, C=C bond reduction | Carboxylic Acid Reductase (CAR), Ene Reductase (ERED) | Benzaldehyde (B42025) derivatives, Acrylic acid | Chiral Fragrance Aldehydes | mdpi.com |

| Carboxylation-Reduction | - | C-H carboxylation, Carboxylic acid reduction | Ferulic Acid Decarboxylase (Fdc1), Carboxylic Acid Reductase (CAR) | Naphthalene, Styrene | Naphthalene Carbaldehydes, Aromatic Aldehydes | springernature.com |

Ultrasonic-Assisted Synthetic Protocols for Condensation Reactions

Ultrasonic-assisted synthesis is an effective green chemistry technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate chemical reactions. researchgate.netniscpr.res.in The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the reaction liquid. This collapse generates localized "hotspots" with transient high temperatures and pressures, leading to enhanced mass transfer and dramatically increased reaction rates. researchgate.netniscpr.res.in This energy-efficient method offers significant advantages over conventional heating, including shorter reaction times, higher yields, milder operating conditions (often at room temperature), and simplified work-up procedures. researchgate.netrsc.org

This protocol has been widely applied to condensation reactions involving aromatic aldehydes to synthesize a variety of valuable compounds. A prominent example is the Knoevenagel condensation between aromatic aldehydes and active methylene (B1212753) compounds. researchgate.net Studies have shown that using ultrasound in conjunction with a reusable, heterogeneous anion-exchange resin catalyst can significantly reduce reaction times and the required amount of solvent and catalyst compared to traditional stirring methods. researchgate.net

The synthesis of various heterocyclic compounds, which often begins with an aldehyde condensation step, has also been shown to benefit from ultrasonication. For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and an active phenolic compound like 1-naphthol (B170400) or 2-naphthol (B1666908) can produce 4H-chromene derivatives. nih.gov The use of ultrasound in an aqueous medium for these reactions not only accelerates the process but also aligns with green principles by using water as a solvent. nih.govresearchgate.net Similarly, the synthesis of quinazolinones from o-aminobenzamides and aldehydes proceeds smoothly under ambient temperature and pressure in just 15 minutes with ultrasonic assistance, eliminating the need for a metal catalyst. rsc.org

The efficiency of this method is clearly demonstrated when compared to conventional techniques. For example, in the synthesis of certain pyrazolone (B3327878) derivatives via condensation with aromatic aldehydes, the ultrasonic method consistently provides higher yields in a fraction of the time required by traditional heating methods. researchgate.net

Table 2: Comparison of Ultrasonic vs. Conventional Methods for Condensation Reactions This table illustrates the enhanced efficiency of ultrasonic-assisted synthesis compared to traditional stirring for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. researchgate.net

| Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Conventional Stirring | Anion-exchange resin IRA-410 | 25 | 180 | 78 | researchgate.net |

| Ultrasonic Irradiation | Anion-exchange resin IRA-410 | 25 | 15 | 98 | researchgate.net |

| Conventional Stirring | Anion-exchange resin IRA-96 | 25 | 180 | 69 | researchgate.net |

| Ultrasonic Irradiation | Anion-exchange resin IRA-96 | 25 | 15 | 95 | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 7 Methylnaphthalene 1 Carbaldehyde

Carbonyl Reactivity: Condensation and Addition Reactions

The aldehyde functional group in 7-Methylnaphthalene-1-carbaldehyde is the primary site for a variety of condensation and addition reactions, enabling the synthesis of a wide range of derivatives.

Knoevenagel Condensation and Derivative Formation

The Knoevenagel condensation is a cornerstone reaction for aldehydes, involving the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In this reaction, the carbonyl group of this compound acts as the electrophile. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene (B1212753) compound without causing self-condensation of the aldehyde. wikipedia.orgyoutube.com

The active methylene component is a compound with a CH₂ or CHR group flanked by two electron-withdrawing groups (Z), such as malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The electron-withdrawing groups increase the acidity of the methylene protons, facilitating the formation of a stabilized enolate ion by the weak base. wikipedia.orgyoutube.com This enolate then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes spontaneous elimination of a water molecule to form a new carbon-carbon double bond. sigmaaldrich.com

The general mechanism proceeds as follows:

Deprotonation of the active methylene compound by the base catalyst to form an enolate. youtube.com

Nucleophilic attack of the enolate on the carbonyl carbon of this compound. sigmaaldrich.com

Protonation of the resulting alkoxide.

Dehydration to form the final conjugated product. sigmaaldrich.com

This reaction allows for the synthesis of various derivatives, as detailed in the table below.

Table 1: Examples of Knoevenagel Condensation Products with this compound

| Active Methylene Compound | Electron-Withdrawing Groups (Z) | Resulting Product Class |

|---|---|---|

| Malononitrile | -CN, -CN | 2-((7-methylnaphthalen-1-yl)methylene)malononitrile |

| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(7-methylnaphthalen-1-yl)acrylate |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((7-methylnaphthalen-1-yl)methylene)malonate |

Schiff Base Formation and Coordination Chemistry

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov this compound readily reacts with primary amines in a reaction that is often catalyzed by acid. nih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then eliminates a water molecule to form the stable imine, or Schiff base. nih.govsapub.org

Schiff bases derived from naphthaldehydes are of significant interest in coordination chemistry. researchgate.netresearchgate.netasianpubs.org The imine nitrogen atom possesses a lone pair of electrons, making it an excellent donor site for coordination with metal ions. sapub.orgsci-hub.se When the amine precursor contains another donor atom (e.g., a hydroxyl or another amino group) appropriately positioned, the resulting Schiff base can act as a multidentate chelating ligand. sapub.orgresearchgate.net These ligands form stable complexes with a wide range of transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II). sapub.orgresearchgate.netresearchgate.net The coordination properties and the geometry of the resulting metal complexes are influenced by the structure of the Schiff base and the nature of the metal ion. researchgate.netsysrevpharm.org

Table 2: Examples of Schiff Bases from this compound and Their Potential in Coordination Chemistry

| Primary Amine | Resulting Schiff Base | Potential as Ligand |

|---|---|---|

| Aniline | N-((7-methylnaphthalen-1-yl)methylene)aniline | Bidentate (N, donor from a substituted aniline) |

| Ethanolamine | 2-(((7-methylnaphthalen-1-yl)methylene)amino)ethan-1-ol | Bidentate (N, O donors) |

| Ethylenediamine | N,N'-bis((7-methylnaphthalen-1-yl)methylene)ethane-1,2-diamine | Tetradentate (N, N, N', N' donors) |

Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions on the Naphthalene (B1677914) Ring

The naphthalene ring system of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the competing electronic effects of the methyl and carbaldehyde (formyl) groups.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is governed by the directing effects of existing substituents.

-CH₃ (Methyl group): The methyl group at the C7 position is an electron-donating group (EDG) via induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho (C6, C8) and para (C5, relative to C7, though C5 is peri) positions. libretexts.org

-CHO (Formyl group): The formyl group at the C1 position is a strong electron-withdrawing group (EWG) due to resonance and induction. It is a deactivating group and directs incoming electrophiles to the meta positions (C6, C8 relative to C1). libretexts.org

The positions on the naphthalene ring also have inherently different reactivities, with the α-positions (1, 4, 5, 8) generally being more reactive towards electrophiles than the β-positions (2, 3, 6, 7). wordpress.com In this compound, the directing effects of the two groups are complex. The C6 and C8 positions are activated by the methyl group (ortho) and deactivated/meta-directed by the formyl group. The C5 position is activated by the methyl group (para). The formyl group strongly deactivates the entire ring it is attached to (the 'A' ring), making substitution on the other ring (the 'B' ring) more likely. Therefore, electrophilic attack is most probable at positions C5 and C6, where the activating effect of the methyl group is most pronounced and the deactivating effect of the formyl group is less direct.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) is less common for simple arenes and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.org The formyl group at C1 makes the naphthalene ring electron-deficient, particularly at the ortho and para positions relative to it. However, a good leaving group is also generally required for SNAAr to proceed, which is not present in the parent molecule. Nucleophilic substitution is more likely on derivatives, for example, where a halogen is present on the ring. elsevierpure.com

Mechanistic Pathways of Key Transformation Reactions (e.g., Barbier-type additions, Desaturation Processes)

Barbier-Type Additions: The Barbier reaction is an organometallic reaction that involves the in situ generation of an organometallic reagent (from an alkyl halide and a metal like zinc, indium, or samarium) in the presence of a carbonyl compound. wikipedia.orgalfa-chemistry.com This one-pot process is a powerful method for carbon-carbon bond formation. In the case of this compound, a Barbier-type allylation would proceed as follows:

Oxidative Addition: A metal (e.g., Zn, In) reacts with an allyl halide (e.g., allyl bromide) to form an organometallic species, such as an allylzinc bromide. This species is generated in situ. wikipedia.org

Nucleophilic Addition: The nucleophilic allyl group from the organometallic intermediate attacks the electrophilic carbonyl carbon of this compound. alfa-chemistry.comnih.gov The reaction can often be performed in aqueous media, a key advantage of the Barbier reaction over the related Grignard reaction. wikipedia.orgnih.gov

Workup: A proton source (typically aqueous acid) is added during workup to protonate the resulting alkoxide, yielding a homoallylic alcohol: 1-(7-methylnaphthalen-1-yl)but-3-en-1-ol. nih.gov

The mechanism is believed to involve a single electron transfer (SET) from the metal to the carbonyl compound, forming a radical anion, particularly with metals like samarium(II) iodide. However, mechanisms involving direct nucleophilic attack via a cyclic transition state have also been proposed, especially to explain the stereoselectivity observed in some cases. nih.gov

Desaturation Processes: Desaturation, in the context of carbonyl chemistry, often refers to the formation of an α,β-unsaturated system. The Knoevenagel condensation, as described in section 3.1.1, is a prime example of a desaturation process. It transforms the saturated Cα-Cβ bond (relative to the original carbonyl position) into a C=C double bond, creating a conjugated enone or a related system. wikipedia.org

Another interpretation of desaturation involves the hydrogenation of the aromatic naphthalene core. Under specific thermochemical processing conditions, particularly with catalysts like Nickel (Ni) present, naphthalene and its derivatives can be hydrogenated to form more saturated structures like tetralin (tetrahydronaphthalene) and ultimately decalin (decahydronaphthalene). mdpi.com This transformation represents a saturation, or loss of unsaturation, of the aromatic system.

Catalytic Roles in Naphthalene Carbaldehyde Transformations

Catalysis is essential for many of the transformations involving this compound.

Base Catalysis: Weakly basic amines like piperidine (B6355638) or salts like ammonium (B1175870) acetate (B1210297) are common catalysts for the Knoevenagel condensation. wikipedia.orgsphinxsai.com They function by reversibly deprotonating the active methylene compound to generate the nucleophilic enolate. youtube.com Stronger bases are avoided as they can promote the self-condensation of the aldehyde. wikipedia.org

Acid Catalysis: Schiff base formation is typically catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine. sci-hub.se It also assists in the final dehydration step by converting the hydroxyl group of the carbinolamine intermediate into a good leaving group (H₂O). nih.gov

Metal Catalysis/Promotion: In Barbier-type reactions, metals such as zinc, tin, or indium are used in stoichiometric amounts and act as promoters or reagents rather than true catalysts. alfa-chemistry.comresearchgate.net They are consumed in the reaction to generate the organometallic nucleophile. alfa-chemistry.com However, some transformations, like the dearomative dihydroxylation of naphthalenes, utilize true iron-based catalysts that mimic the function of naphthalene dioxygenase (NDO) enzymes. acs.org These catalysts can operate in a catalytic cycle to overcome the aromaticity of the naphthalene ring and introduce functional groups. acs.org

Photocatalysis: Modern synthetic methods have employed photocatalysis for the dearomative cycloaddition reactions of naphthalenes. acs.org These processes often use an iridium-based photocatalyst in combination with a binaphthyl cocatalyst to enable reactions via an energy transfer mechanism under mild conditions. acs.org

Advanced Spectroscopic and Spectrometric Characterization of 7 Methylnaphthalene 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 7-Methylnaphthalene-1-carbaldehyde is expected to provide distinct signals for the aldehydic, aromatic, and methyl protons. The predicted chemical shifts (δ) in ppm are based on the analysis of similar structures like 1-naphthaldehyde (B104281) and various methylnaphthalenes. chemicalbook.comchemicalbook.com

Aldehyde Proton (-CHO): This proton is highly deshielded and should appear as a singlet far downfield, typically in the range of δ 10.0-10.3 ppm. chemicalbook.com

Aromatic Protons: The six aromatic protons will appear in the range of δ 7.4-9.2 ppm. The proton at the C8 position, which is peri to the aldehyde group at C1, is expected to be the most deshielded due to the anisotropic effect of the carbonyl group, likely appearing around δ 9.2 ppm. chemicalbook.com The remaining protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons.

Methyl Protons (-CH₃): The methyl group protons at C7 should appear as a singlet in the upfield region of the aromatic signals, estimated to be around δ 2.5-2.7 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, all 12 carbon atoms are chemically non-equivalent, and thus 12 distinct signals are expected. libretexts.org

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and will appear at the low-field end of the spectrum, typically between δ 190-200 ppm.

Aromatic Carbons: The ten carbons of the naphthalene (B1677914) ring will resonate in the δ 120-140 ppm range. The exact shifts depend on the substitution pattern. Carbons directly attached to the aldehyde (C1) and methyl groups (C7), as well as the other quaternary carbons (C4a, C8a), will have characteristic shifts that can be predicted using empirical data from related naphthalenes. researchgate.net

Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield region, typically around δ 20-22 ppm.

2D NMR Spectroscopy

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³J-coupling), helping to trace the connectivity of the protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. It is particularly powerful for identifying quaternary carbons by observing their correlations to nearby protons and for confirming the placement of the methyl and aldehyde groups by observing correlations from the methyl protons and aldehyde proton to the aromatic ring carbons.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aldehyde Proton | ¹H NMR | 10.0 - 10.3 | Singlet (s) | Highly deshielded due to the electronegative oxygen. |

| Aromatic Protons | ¹H NMR | 7.4 - 9.2 | Multiplets (m) | Complex splitting; H8 is the most downfield due to peri-effect. |

| Methyl Protons | ¹H NMR | 2.5 - 2.7 | Singlet (s) | Typical range for a methyl group on an aromatic ring. |

| Carbonyl Carbon | ¹³C NMR | 190 - 200 | N/A | Characteristic aldehyde carbonyl shift. |

| Aromatic Carbons | ¹³C NMR | 120 - 140 | N/A | Ten distinct signals expected. |

| Methyl Carbon | ¹³C NMR | 20 - 22 | N/A | Typical range for an aryl-attached methyl carbon. |

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing definitive identification of its functional groups.

FT-IR Spectroscopy

The FT-IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the following absorption bands are expected: researchgate.netnist.gov

C-H Stretching (Aldehyde): Two characteristic weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet.

C=O Stretching (Aldehyde): A very strong and sharp absorption band is predicted in the range of 1715-1690 cm⁻¹, characteristic of an aromatic aldehyde where conjugation to the naphthalene ring slightly lowers the frequency.

C-H Stretching (Aromatic): Multiple weak to sharp bands above 3000 cm⁻¹.

C-H Stretching (Methyl): Asymmetric and symmetric stretching vibrations are expected around 2950-2920 cm⁻¹ and 2870-2850 cm⁻¹, respectively.

C=C Stretching (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

Raman Spectroscopy

Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is often complementary to FT-IR.

The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, providing a distinct fingerprint in the 1600-1300 cm⁻¹ region. researchgate.netchemicalbook.com

The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

The methyl group's symmetric C-H stretch is also usually a prominent feature in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | > 3000 | Weak to Medium |

| C-H Stretch | Methyl | 2950 - 2850 | Medium |

| C-H Stretch (Fermi doublet) | Aldehyde | ~2820 and ~2720 | Weak |

| C=O Stretch | Aldehyde | 1715 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the molecule's chromophores and conjugated π-electron system.

For this compound, the extensive conjugation of the naphthalene ring, extended by the carbonyl group, will dominate the UV-Vis spectrum. The spectrum is expected to show strong absorptions corresponding to π→π* transitions. Compared to unsubstituted naphthalene, the presence of the aldehyde (a chromophore) and methyl (an auxochrome) groups is expected to cause a bathochromic (red) shift of the absorption maxima. The spectrum of 1-methylnaphthalene (B46632) shows absorption maxima around 279 nm and 314 nm. nih.govnist.gov The addition of the carbaldehyde group would likely shift these to even longer wavelengths. A very weak, lower-energy n→π* transition, associated with the non-bonding electrons on the carbonyl oxygen, may also be observed as a shoulder on the main absorption bands.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. For this compound (C₁₂H₁₀O), the molecular weight is 170.21 g/mol . nih.gov

Upon electron ionization (EI), the following key features are expected in the mass spectrum:

Molecular Ion Peak (M⁺˙): A strong molecular ion peak is expected at m/z = 170 due to the stability of the aromatic system.

[M-1]⁺ Peak: Loss of the aldehydic hydrogen radical to form a stable acylium cation is a very common fragmentation pathway for aldehydes, which would result in a prominent peak at m/z = 169.

[M-29]⁺ Peak: Loss of the entire formyl radical (•CHO) is another characteristic fragmentation, leading to a peak at m/z = 141. This fragment corresponds to the 7-methylnaphthalene cation.

Further Fragmentation: The fragment at m/z = 141 could further lose a hydrogen radical to give a fragment at m/z = 140 or undergo rearrangement. A peak at m/z = 115, corresponding to the loss of a C₂H₂ (acetylene) molecule from the naphthalene ring system, is also plausible.

Advanced Spectroscopic Methods for Interfacial and Condensed Phase Studies (e.g., Small-Angle Neutron Scattering, Pyrolysis GC/MS)

While standard spectroscopic methods characterize the molecule itself, advanced techniques can probe its behavior in more complex environments.

Small-Angle Neutron Scattering (SANS)

SANS is a technique used to study the structure of materials on a nanometer to micrometer scale. It does not provide information about the structure of a single small molecule like this compound. However, if this compound were used as a precursor to create amphiphilic polymers or surfactants, SANS would be an ideal tool to study the size, shape, and aggregation behavior of the resulting micelles or vesicles in solution. nist.govchemicalbook.comuni.lunist.gov By using deuterated solvents to provide contrast, SANS can reveal details about the core-shell structure of self-assembled aggregates. nist.gov

Pyrolysis GC/MS

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis GC/MS) is a destructive analytical technique used to identify the chemical composition of complex, non-volatile materials like polymers, resins, or geological samples. The material is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. If this compound were a structural unit within a larger, intractable polymer, Pyrolysis GC/MS would be a key method to identify its presence. The detection of this compound in the pyrogram would provide evidence of its role as a monomer or constituent in the original complex material.

Computational Chemistry and Theoretical Modeling of 7 Methylnaphthalene 1 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these calculations due to its balance of accuracy and computational cost. For a molecule such as 7-Methylnaphthalene-1-carbaldehyde, DFT can be employed to determine its three-dimensional geometry, electron distribution, and various spectroscopic properties.

Investigations into related molecules like naphthalene (B1677914) and 1-methylnaphthalene (B46632) have demonstrated the utility of DFT. For instance, studies on crystalline naphthalene have used DFT to compute lattice parameters and cohesive energy, revealing the nature of chemical bonds within the crystal. researchgate.net Such calculations can elucidate the distribution of electron density, highlighting how intramolecular and intermolecular interactions influence bond formation. researchgate.net For this compound, DFT calculations would map out the electron density across the naphthalene core, the methyl group, and the aldehyde functional group. This mapping is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The reactivity of the aldehyde group and the aromatic system can be quantified through calculated electronic descriptors. These descriptors, derived from the electronic structure, provide a basis for predicting how the molecule will behave in chemical reactions.

Table 1: Key Electronic Properties Calculable by DFT for this compound This table is illustrative, showing typical parameters obtained from DFT calculations on aromatic aldehydes.

| Calculated Property | Significance for this compound |

| Total Energy | Indicates the stability of the molecule's conformation. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Density Map | Visualizes the distribution of electrons, identifying electron-rich and electron-deficient regions. |

| Electrostatic Potential | Maps the potential for interaction with charged species, predicting sites for nucleophilic and electrophilic attack. |

| Atomic Charges | Assigns partial charges to each atom, helping to understand the reactivity of the aldehyde and methyl groups. |

Analyses of related naphthalene derivatives show that functional groups significantly influence the electronic properties of the entire molecule. researchgate.net The aldehyde group, being electron-withdrawing, and the methyl group, being electron-donating, would have opposing effects on the electron distribution in the naphthalene ring system of this compound, making theoretical prediction of its net properties essential.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. nih.gov A key aspect of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For aromatic systems like this compound, the frontier orbitals are typically π-orbitals associated with the delocalized electron system of the naphthalene rings. A study on 1-methylnaphthalene using DFT methods calculated the energies of the HOMO and LUMO and visualized their distribution. researchgate.net It was found that the HOMO levels were primarily spread over the phenyl rings, while the LUMO was distributed more uniformly across the molecule. researchgate.net

A similar analysis for this compound would reveal:

HOMO: The region from which an electron is most likely to be donated in a reaction (nucleophilic character).

LUMO: The region most likely to accept an electron in a reaction (electrophilic character).

HOMO-LUMO Gap: A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Orbital Data for a Naphthalene Derivative Based on findings for 1-methylnaphthalene, this table demonstrates typical values that would be calculated for this compound. researchgate.net

| Molecular Orbital | Typical Energy (eV) | Significance |

| HOMO | -5.5 to -6.5 | Represents the ability to donate an electron. |

| LUMO | -1.0 to -2.0 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical reactivity and electronic transition energy. |

By understanding the energy and spatial distribution of these frontier orbitals, chemists can predict the molecule's behavior in pericyclic reactions, its role as a ligand in metal complexes, and its potential as an electronic material.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. For this compound, this could involve modeling its synthesis, oxidation, or participation in condensation reactions.

For this compound, similar modeling could:

Predict Reaction Outcomes: By comparing the activation energies for different potential reaction pathways, the most likely products can be predicted.

Identify Key Intermediates: The model can reveal the formation of short-lived, highly reactive species that are difficult to detect experimentally.

Model Transition States: By calculating the geometry and energy of transition states (the highest energy point along a reaction coordinate), researchers can understand the kinetic barriers of a reaction. For example, methods like Transition State Theory (TST) can be used to calculate reaction rate constants. mdpi.com

Such analyses are invaluable for optimizing reaction conditions in organic synthesis and for understanding complex chemical processes like combustion or atmospheric degradation.

Computational Studies on Molecular Interactions and Supramolecular Assemblies

The naphthalene core of this compound makes it a candidate for forming non-covalent interactions, which are the basis of supramolecular chemistry. Computational studies are essential for understanding and predicting these interactions. nih.gov

Research on the π-interactions between naphthalene and other molecules, such as hydrogen chalcogenides, has been performed using quantum chemical calculations. rsc.org These studies can classify the nature of the interactions, determining whether they are van der Waals forces or have characteristics of hydrogen bonds. rsc.org For this compound, computational modeling could explore:

π-π Stacking: Interactions between the aromatic rings of two or more molecules.

CH-π Interactions: Interactions involving the methyl group and the π-system of another molecule.

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

These interactions are critical in understanding how the molecule behaves in the solid state (crystal packing) and in solution. Furthermore, the principles of self-assembly can be modeled to predict how these molecules might form larger, ordered structures like helicates or tetrahedra when coordinated with metal ions. nih.gov The design of such complex assemblies for applications in catalysis or molecular recognition relies heavily on the predictive power of computational modeling to understand the dynamic processes involved. nih.gov

In Silico Design of Novel Naphthalene Carbaldehyde Derivatives

In silico (computer-aided) drug design is a powerful strategy for discovering and optimizing new therapeutic agents. Naphthalene derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comijpsjournal.com Computational methods are used to design novel derivatives of molecules like this compound with enhanced activity and favorable pharmacological profiles. nih.govnih.gov

The typical workflow for in silico design involves:

Library Design: Creating a virtual library of novel naphthalene carbaldehyde derivatives by modifying the core structure with different functional groups.

Property Prediction: Using software to calculate key pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and to assess drug-likeness. A common filter is Lipinski's Rule of Five, which predicts oral bioavailability. ijpsjournal.comnih.gov

Molecular Docking: Simulating the binding of the designed molecules to a specific biological target, such as an enzyme or receptor. The results are scored to predict binding affinity, with more negative scores indicating stronger binding. ijpsjournal.comresearchgate.net

Lead Optimization: Refining the structures of the most promising candidates to improve their predicted activity and properties.

Table 3: Parameters Assessed in the In Silico Design of Naphthalene Derivatives This table summarizes key computational metrics used to evaluate potential drug candidates based on naphthalene scaffolds. ijpsjournal.comnih.gov

| Parameter | Desired Range/Rule | Significance |

| Molecular Weight | < 500 Da | Affects absorption and diffusion. |

| LogP (Lipophilicity) | < 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts binding and solubility. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts binding and solubility. |

| Topological Polar Surface Area (TPSA) | < 140-160 Ų | Predicts cell permeability. |

| Binding Affinity (Docking Score) | Highly negative (e.g., < -7.0 kcal/mol) | Indicates strong, stable binding to the biological target. |

This computational approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success, saving significant time and resources. nih.gov

Applications of 7 Methylnaphthalene 1 Carbaldehyde in Advanced Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

7-Methylnaphthalene-1-carbaldehyde serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The reactivity of its aldehyde group, combined with the stable and extended aromatic system of the naphthalene (B1677914) ring, allows for a variety of chemical transformations.

The aldehyde functional group is particularly reactive, readily participating in nucleophilic addition reactions. This allows for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. Common transformations include:

Reductive Amination: To produce various amine derivatives.

Wittig Reaction: To form alkenes with a high degree of stereochemical control.

Grignard and Organolithium Reactions: To generate secondary alcohols.

Aldol and Knoevenagel Condensations: To create larger, more elaborate molecular architectures.

These reactions are fundamental in multi-step synthetic sequences aimed at producing intricate natural products, pharmaceuticals, and other target molecules. The naphthalene scaffold itself can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents influence the position of subsequent modifications.

Design and Synthesis of Naphthalene-Based Organic Materials

The inherent properties of the naphthalene ring system, such as its planarity and extended π-conjugation, make this compound an attractive precursor for the design and synthesis of novel organic materials with tailored electronic and photophysical properties.

Precursors for Polymeric Architectures and Advanced Composites

The aldehyde functionality of this compound enables its use as a monomer or a key building block in the synthesis of various polymeric structures. Through polymerization reactions, such as condensation polymerization with appropriate co-monomers, polymers incorporating the naphthalene unit can be fabricated. These polymers can exhibit enhanced thermal stability, mechanical strength, and specific electronic properties derived from the naphthalene core. Such materials are explored for applications in advanced composites, high-performance plastics, and specialty resins.

Development of Organic Light-Emitting Diode (OLED) Components

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited from the use of naphthalene-containing compounds. jmaterenvironsci.comias.ac.inrsc.org OLEDs are multilayered devices where organic materials emit light upon the application of an electric current. jmaterenvironsci.comias.ac.in The efficiency, color purity, and operational lifetime of an OLED are highly dependent on the chemical structure of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. jmaterenvironsci.comnwpu.edu.cn

Derivatives of this compound are investigated for their potential as components in OLEDs. The naphthalene moiety can be incorporated into larger conjugated systems designed to have specific energy levels for efficient charge injection and transport. By chemically modifying the core structure, the emission color and quantum efficiency of the resulting materials can be fine-tuned. The development of new and efficient blue-emitting materials remains a key challenge in OLED technology, and naphthalene derivatives are among the classes of compounds being explored for this purpose. ias.ac.in

Exploration in Photophysical and Electronic Device Applications

The photophysical properties of molecules derived from this compound are of significant interest. The extended π-system of the naphthalene ring gives rise to absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum. These properties are fundamental to their application in various electronic and photonic devices beyond OLEDs.

By strategically modifying the molecular structure through synthesis, researchers can alter the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. This tunability allows for the design of materials for specific applications, such as:

Organic Field-Effect Transistors (OFETs): Where the material's ability to transport charge is paramount.

Organic Photovoltaics (OPVs): Where efficient light absorption and charge separation are required.

Fluorescent Sensors: Where changes in the photophysical properties upon interaction with an analyte are used for detection.

Building Blocks for Specialty Chemicals and Fine Chemical Synthesis (e.g., Dyes, Agrochemicals)

Beyond advanced materials, this compound is a valuable intermediate in the synthesis of a range of specialty and fine chemicals. The combination of the naphthalene core and the reactive aldehyde group allows for the creation of a diverse set of molecules with specific functionalities.

Dyes and Pigments: The chromophoric nature of the naphthalene ring makes it a suitable scaffold for the synthesis of dyes and pigments. By introducing auxochromes and other functional groups to the naphthalene core via the aldehyde handle, the color and fastness properties of the resulting dyes can be tailored for applications in textiles, printing inks, and coatings.

Agrochemicals: The synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides, often involves the exploration of new molecular scaffolds. Naphthalene derivatives have shown biological activity, and this compound provides a convenient starting point for the synthesis of new candidate compounds to be screened for their agricultural applications.

Emerging Research Frontiers and Future Perspectives

Innovations in Sustainable Synthesis of Naphthalene (B1677914) Carbaldehydes

The development of environmentally friendly and efficient methods for synthesizing naphthalene carbaldehydes, including 7-Methylnaphthalene-1-carbaldehyde, is a significant area of contemporary research. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. Consequently, the focus has shifted towards greener alternatives that minimize waste and energy consumption.

One promising approach involves the use of biocatalysis. Researchers are investigating the use of enzymes to carry out specific transformations on the naphthalene scaffold, offering high selectivity under mild conditions. While direct enzymatic synthesis of this compound is still an area of active exploration, studies on related naphthalene derivatives have shown the potential of this strategy. For instance, the enzymatic oxidation of methylnaphthalenes to their corresponding aldehydes is a key area of interest.

Another avenue of innovation lies in the application of novel catalytic systems that operate under sustainable conditions. This includes the use of earth-abundant metal catalysts and the development of reactions that can be performed in greener solvents, such as water or ionic liquids. The goal is to create synthetic pathways that are not only efficient but also have a reduced environmental footprint.

| Synthesis Approach | Key Features | Research Focus for Naphthalene Carbaldehydes |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineering enzymes for the specific oxidation of methylnaphthalenes. |

| Green Catalysis | Use of earth-abundant metals, reactions in sustainable solvents. | Development of robust catalysts for direct C-H formylation. |

| Photocatalysis | Utilization of light energy to drive reactions. | Exploring light-driven methods for the synthesis of naphthalene aldehydes. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is crucial for tuning its properties and unlocking its potential in various applications. Researchers are actively exploring novel catalytic systems to achieve precise and efficient modifications of its structure.

A key focus is on the regioselective C-H functionalization of the naphthalene core. This allows for the direct introduction of new functional groups at specific positions, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. Palladium, gold, and ruthenium-based catalysts have shown promise in the C-H functionalization of naphthalene derivatives. researchgate.netnih.govbohrium.comsigmaaldrich.com For instance, palladium catalysis has been successfully employed for the regioselective halogenation of naphthaldehydes at the 2 or 8-positions, demonstrating the potential for precise control over the functionalization of similar compounds. researchgate.net

Furthermore, the development of catalysts for asymmetric transformations is a significant frontier. The synthesis of chiral derivatives of this compound could lead to new applications in areas such as catalysis and medicinal chemistry.

| Catalytic System | Type of Functionalization | Advantages |

| Palladium Catalysis | C-H Halogenation, Arylation | High regioselectivity, broad substrate scope. researchgate.net |

| Gold Catalysis | Carbene Transfer Reactions | Unique reactivity for C-H insertion and cyclopropanation. nih.govbohrium.com |

| Ruthenium Catalysis | Remote C-H Functionalization | Ability to functionalize positions distant from directing groups. sigmaaldrich.com |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is accelerating the rational design of novel compounds and materials based on the this compound framework. Computational tools, such as Density Functional Theory (DFT), are being used to predict the electronic properties, reactivity, and potential applications of this molecule and its derivatives. researchgate.net

Molecular modeling studies can provide valuable insights into the interactions of this compound with biological targets or other molecules, guiding the design of new drugs or functional materials. bohrium.com By predicting properties such as binding affinity and reactivity, computational approaches can help to prioritize synthetic targets, saving time and resources in the laboratory.

The integration of these computational predictions with experimental validation is a powerful strategy. For example, DFT calculations can be used to design new catalysts for the functionalization of this compound, which can then be synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing is a key driver of innovation in this field.

| Methodology | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.net |

| Molecular Docking | Simulation of interactions with biological macromolecules. bohrium.com |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational changes. |

Development of Advanced Materials Based on Naphthalene Carbaldehyde Scaffolds

The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced materials. Researchers are exploring its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.

Naphthalene-based polymers are known for their thermal stability and potential applications in electronics and as catalytic supports. nih.gov The aldehyde group of this compound provides a reactive handle for polymerization reactions, allowing for the creation of new polymers with tailored properties. For example, polyaminal-linked porous polymers have been synthesized from naphthalene-based aldehydes for applications in gas capture and heavy metal adsorption. researchgate.netmdpi.com

Furthermore, the naphthalene scaffold is a known chromophore, and derivatives of this compound could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. nih.gov The development of materials with tunable optical and electronic properties is a major goal in this area.

| Material Type | Potential Application | Key Features of Naphthalene Carbaldehyde Scaffold |

| Polymers | Gas storage, catalysis, electronics. researchgate.netnih.govmdpi.com | Thermal stability, reactive aldehyde group for polymerization. |

| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis, sensing. | Rigid structure, potential for functionalization. |

| Organic Electronics | OLEDs, sensors, photovoltaics. nih.gov | Aromatic core for charge transport, tunable photophysical properties. |

Q & A

Basic Research Questions

Q. What are the critical factors in designing controlled exposure studies for 7-Methylnaphthalene-1-carbaldehyde to minimize bias?

- Methodological Answer : Key considerations include:

- Randomization of administered doses to avoid systematic errors .

- Allocation concealment to prevent selection bias in animal studies .

- Reporting all measured outcomes comprehensively (e.g., respiratory, hepatic effects) to ensure transparency .

- Adherence to inclusion criteria such as route of exposure (inhalation, oral) and health outcomes (e.g., systemic effects) outlined in toxicological frameworks .

Q. How can researchers conduct a systematic literature review on the environmental fate of this compound?

- Methodological Answer :

- Use search strings combining terms like “naphthalenes”, “environmental monitoring”, and “biomonitoring” to capture relevant studies .

- Filter studies by peer-reviewed sources, prioritizing those with high initial confidence (e.g., studies addressing ≥3 risk-of-bias criteria) .

- Include data on environmental partitioning (air, water, sediment) and transformation pathways from databases like EPA DSSTox .

Q. What systemic effects are commonly reported in animal studies of methylnaphthalene derivatives?

- Methodological Answer :

- Respiratory effects : Observed in inhalation studies due to metabolite-induced cytotoxicity .

- Hepatic and renal effects : Linked to oxidative stress from reactive intermediates .

- Body weight changes : Often correlated with dose-dependent toxicity in oral exposure models .

- Standardized protocols for assessing these outcomes are detailed in toxicological profiles (e.g., ATSDR guidelines) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Variable selection : Test factors like temperature, solvent polarity, and catalyst concentration to identify interactions affecting yield .

- Response surface methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions .

- Replication and blocking : Mitigate noise from uncontrollable factors (e.g., humidity) .

Q. What strategies resolve contradictions in toxicological data for methylnaphthalene compounds across studies?

- Methodological Answer :

- Risk-of-bias assessment : Classify studies by confidence levels (high, moderate, low) based on randomization, outcome reporting, and allocation concealment .

- Dose-response meta-analysis : Adjust for heterogeneity in exposure levels and species-specific metabolic rates .

- Mechanistic studies : Use in vitro models (e.g., cytochrome P450 assays) to clarify metabolic activation pathways .

Q. How can AI-integrated computational models improve predictions of environmental partitioning for this compound?

- Methodological Answer :

- COMSOL Multiphysics simulations : Couple AI with fluid dynamics to model air-water-soil partitioning coefficients (e.g., log Kow, log Koc) .

- Machine learning (ML) : Train algorithms on existing biodegradation data to predict half-lives under varying pH and temperature conditions .

- Smart laboratory systems : Implement real-time adjustments to experimental parameters (e.g., photodegradation assays) using AI feedback loops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.